Dihydrouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060122 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
504-07-4 | |
| Record name | Dihydrouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dihydrouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
279 - 281 °C | |
| Record name | Dihydrouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymology of Dihydrouracil Metabolism
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity and Dihydrouracil Production
Dihydropyrimidine dehydrogenase (DPD), also known as this compound dehydrogenase, is a crucial enzyme responsible for the NADPH-dependent reduction of uracil (B121893) and thymine (B56734) to their corresponding 5,6-dihydropyrimidines, namely 5,6-dihydrouracil and 5,6-dihydrothymine. tandfonline.comnih.govtandfonline.com This reaction is the first and rate-limiting step in the catabolism of these naturally occurring pyrimidines. cancernetwork.commdpi.comasm.org The enzyme also plays a significant role in the metabolism of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU), converting it to its inactive form, 5-fluoro-5,6-dihydrouracil. cancernetwork.commdpi.com More than 80% of administered 5-FU is catabolized by DPD. researchgate.net
The production of this compound is therefore directly linked to the catalytic activity of DPD. The enzyme is a homodimer, with each subunit containing multiple domains and cofactors, including FAD, FMN, and iron-sulfur clusters, which are essential for its catalytic function. nih.govresearchgate.net The reaction catalyzed by DPD is essentially irreversible under physiological conditions, favoring the formation of dihydropyrimidines. biorxiv.org
Kinetic Characterization of DPD
The enzymatic activity of DPD has been extensively studied to understand its mechanism of action and its interaction with various substrates. These kinetic studies provide valuable insights into the efficiency and regulation of this compound production.
The catalytic behavior of DPD can be described by Michaelis-Menten kinetics, which relates the reaction velocity to the substrate concentration. universiteitleiden.nlwashington.edulibretexts.org The key parameters of this model are the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an indicator of the affinity of the enzyme for its substrate.
Kinetic parameters for DPD have been determined for its natural substrates, uracil and thymine, as well as for the cofactor NADPH. For instance, in DPD purified from sheep liver, the Km value for uracil was determined to be 17.46 µM, while for NADPH it was 22.97 µM. tandfonline.comtandfonline.com In rat liver DPD, the apparent Km for uracil was 1.8 µM and for NADPH was 11 µM. researchgate.net Studies on porcine liver DPD reported Km values of 1.98 µM for uracil and 11.36 µM for NADPH. tandfonline.comtandfonline.com The Km value for the reduction of 5-fluorouracil by DPD has been reported to be 0.70 µM. nih.gov In the reverse reaction, the oxidation of this compound, the apparent Km for this compound was 193 µM. researchgate.net
| Source | Substrate | Km (µM) |
|---|---|---|
| Sheep Liver tandfonline.comtandfonline.com | Uracil | 17.46 |
| NADPH | 22.97 | |
| Rat Liver researchgate.net | Uracil | 1.8 |
| NADPH | 11 | |
| Porcine Liver tandfonline.comtandfonline.com | Uracil | 1.98 |
| NADPH | 11.36 | |
| Bovine Liver nih.gov | 5-Fluorouracil | 0.70 |
| Rat Liver researchgate.net | This compound | 193 |
While mammalian DPDs can exhibit Michaelis-Menten kinetics, they are also known to display more complex kinetic behaviors, including substrate inhibition. oup.combiorxiv.org This phenomenon, where the reaction rate decreases at high substrate concentrations, has been observed for DPD. biorxiv.org The kinetic mechanism of DPD can also vary between species. For example, the pig liver enzyme follows a nonclassical two-site ping-pong kinetic mechanism, whereas the bovine enzyme exhibits a rapid equilibrium random kinetic mechanism. nih.gov
Allosteric regulation, where the binding of a molecule at one site affects the activity at another site, is also a feature of DPD activity. usask.canih.gov The complex structure of the DPD dimer, with its multiple domains and cofactor arrangements, allows for intricate regulatory mechanisms that can modulate its catalytic function.
The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time). This value provides a measure of how efficiently an enzyme can convert a substrate into a product.
For the reduction of 5-fluorouracil, DPD exhibits a kcat of 3 sec-1. nih.gov In contrast, the oxidation of its product, (R)-5-fluoro-5,6-dihydrouracil, is much slower, with a kcat of 0.026 sec-1. nih.gov This results in the reduction of 5-fluorouracil being catalyzed approximately 30,000-fold more efficiently than the oxidation of its this compound derivative. nih.gov The catalytic efficiency (kcat/Km) for the oxidation of (R)-5-fluoro-5,6-dihydrouracil by DPD is 1/14th of that for the natural substrate, 5,6-dihydrouracil. nih.gov Kinetic studies on wild-type DPD have reported kcat values of 65 ± 4 min-1. biorxiv.org
| Reaction | Substrate | kcat | Catalytic Efficiency Comparison |
|---|---|---|---|
| Reduction | 5-Fluorouracil | 3 sec-1nih.gov | Reduction is ~30,000-fold more efficient than oxidation nih.gov |
| Oxidation | (R)-5-fluoro-5,6-dihydrouracil | 0.026 sec-1nih.gov | |
| Oxidation | (R)-5-fluoro-5,6-dihydrouracil | - | 1/14th the efficiency of 5,6-dihydrouracil oxidation nih.gov |
| - | - | 65 ± 4 min-1biorxiv.org | - |
Substrate Inhibition and Allosterism in DPD Activity
Structural Biology of DPD
The three-dimensional structure of DPD provides a framework for understanding its complex catalytic mechanism. The enzyme is a homodimer, with each monomer being a large, multi-domain protein. nih.gov
The pig liver DPD monomer consists of 1025 residues organized into five distinct domains. nih.gov Each subunit contains a comprehensive set of cofactors, including two FAD, two FMN, and eight [4Fe-4S] clusters, which are arranged in two electron transfer chains that traverse the dimer interface. nih.gov
The active site of DPD is where the binding of the pyrimidine (B1678525) substrate and the subsequent reduction reaction occur. Mutational studies have been instrumental in identifying key amino acid residues involved in substrate binding and catalysis.
Site-directed mutagenesis studies on pig DPD have revealed the critical roles of several residues within the active site. nih.gov Pyrimidine binding is associated with the closure of an active site loop, which brings a crucial cysteine residue (C671) into the correct position for catalysis. nih.govresearchgate.net The deprotonation of another loop residue, H673, is necessary for this active site closure, while S670 is important for substrate recognition. nih.govresearchgate.net
Mutational studies have also shed light on the roles of residues involved in coordinating the redox cofactors. For example, mutation of Q156 to glutamate (B1630785) results in an inactive enzyme as the first iron-sulfur cluster cannot be reduced. nih.govresearchgate.net Similarly, R235 has been identified as being crucial for the binding of FAD. nih.govresearchgate.net
Redox Cofactor Coordination and Binding
Dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in pyrimidine catabolism, facilitates the reduction of uracil to this compound. nih.govresearchgate.net This process is dependent on the intricate coordination of multiple redox cofactors. Each subunit of the homodimeric DPD enzyme houses one FAD and one FMN molecule, along with four [4Fe-4S] clusters. nih.gov
The transfer of electrons from NADPH to the pyrimidine substrate occurs across a significant distance of approximately 60 Å, bridged by these cofactors. researchgate.net NADPH binds near the FAD cofactor, while the pyrimidine substrate binds at a distinct site proximal to FMN. researchgate.netnsf.gov The four [4Fe-4S] clusters form an electron transfer chain that connects these two active sites. researchgate.net
Structural and mutational studies have highlighted the importance of specific amino acid residues in cofactor binding. For instance, Arginine-235 (R235) is critical for the binding of FAD. nih.govrhea-db.org The coordination of the iron-sulfur clusters is also unique, with some clusters involving a glutamine residue, a previously unobserved feature. nih.gov The dimeric structure of DPD is essential for its activity, as the electron transfer chains pass across the interface between the two subunits. nih.gov This arrangement ensures an efficient flow of electrons, with distances between adjacent redox partners typically ranging from 7.5 to 10.0 Å. nih.gov
DPD Activity in Diverse Organisms (Mammals, Plants, Bacteria)
DPD activity is observed across a wide range of organisms, from bacteria to mammals and plants, though with some notable differences in structure and mechanism.
Mammals: In mammals, DPD is a large homodimeric protein where each subunit contains FAD, FMN, and four [4Fe-4S] iron-sulfur clusters. nih.gov The enzyme catalyzes the NADPH-dependent reduction of uracil and thymine. nih.gov Mammalian DPD undergoes a process of reductive activation, where two electrons from NADPH first reduce the FMN cofactor before the pyrimidine substrate is reduced. nsf.govgenscript.com
Plants: Plant DPDs show some structural divergence from their mammalian counterparts. For example, the DPD from Oryza sativa (rice) is homologous to the C-terminal half of mammalian DPD, retaining the FMN and uracil binding sites but lacking the domains for the Fe/S clusters, FAD, and NADPH. frontiersin.org This suggests that it may require other protein partners to function.
Dihydropyrimidinase (DHP) Activity and this compound Hydrolysis
Following its formation, this compound is hydrolyzed by the enzyme dihydropyrimidinase (DHP), also known as hydantoinase. uniprot.orgwikipedia.org This is the second step in the pyrimidine degradation pathway. nih.govresearchgate.net DHP catalyzes the reversible hydrolytic ring opening of dihydropyrimidines. uniprot.org Specifically, it converts 5,6-dihydrouracil into N-carbamoyl-β-alanine. uniprot.orgresearchgate.net This enzyme belongs to the family of cyclic amidohydrolases. researchgate.net
The enzyme is a key player in pyrimidine metabolism, and its deficiency can lead to the accumulation of this compound and dihydrothymine (B131461) in the body. researchgate.nethmdb.ca DHP is a metalloenzyme, typically containing zinc ions in its active site that are crucial for its catalytic function. researchgate.netnih.gov
Kinetic Parameters of DHP
The enzymatic efficiency of DHP has been characterized by determining its kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters can vary depending on the source of the enzyme and the specific substrate.
A study on DHP from rat liver reported a dissociation constant for 5-bromo-5,6-dihydrouracil of 17 µM. nih.gov For the recombinant dihydropyrimidinase from Saccharomyces kluyveri, the apparent Km for 5,6-dihydrouracil was 0.30 ± 0.04 mM, with a kcat of 1.07 ± 0.04 s-1, resulting in a specificity constant (kcat/Km) of 3.6 x 103 M-1s-1. frontiersin.orgresearchgate.net In another study characterizing allelic variants, the wild-type human DHP's kinetic parameters for this compound hydrolysis were measured to determine intrinsic clearance (Vmax/Km). nih.govnih.gov
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Saccharomyces kluyveri | 5,6-Dihydrouracil | 0.30 | 1.07 | 3.6 x 103 |
| Saccharomyces kluyveri | para-Nitroacetanilide | - | - | 4060 |
Data from a study on DHP from Saccharomyces kluyveri. frontiersin.org
Structural Insights into DHP
The three-dimensional structure of DHP reveals important features related to its function. DHP is typically a tetrameric enzyme, with each subunit containing a binuclear metal center. researchgate.netresearchgate.net In human DHP, this center consists of two zinc ions bridged by a carbamylated lysine (B10760008) residue. researchgate.net This post-translational modification is essential for the enzyme's catalytic activity.
The monomer of DHP can be divided into a major domain, a minor domain, and a C-terminal tail. researchgate.net The active site is located in the major domain within a tunnel that facilitates the transport of substrates and products. researchgate.net The C-terminal tail plays a crucial role in maintaining the dimeric and tetrameric structure of the enzyme. researchgate.net Mutations affecting amino acid residues involved in oligomerization or near the di-zinc center and substrate-binding site can lead to reduced or abolished enzyme activity. nih.gov This is often due to decreased protein stability and impaired ability to form the correct oligomeric state. nih.gov
Beta-Ureidopropionase (β-UP) Activity and Downstream Metabolites
The final step in the degradation of this compound's metabolic product is catalyzed by beta-ureidopropionase (β-UP), also known as β-alanine synthase. nih.govgenecards.org This enzyme acts on N-carbamoyl-β-alanine, the product of the DHP-catalyzed reaction. uniprot.orgresearchgate.net
β-UP hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, ammonia (B1221849), and carbon dioxide. nih.govdiva-portal.org This reaction completes the catabolic pathway that breaks down uracil into simpler molecules. nih.gov A deficiency in β-UP leads to the accumulation of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid in the urine, a condition known as β-ureidopropionase deficiency. nih.govresearchgate.net This can also cause a moderate increase in the levels of this compound and dihydrothymine. nih.gov β-UP belongs to the nitrilase-like enzyme family and utilizes a conserved catalytic tetrad of glutamate, lysine, cysteine, and glutamate to cleave the C-N bond. diva-portal.org
Dihydrouracil in Metabolic Dysregulation and Pathological Mechanisms
Inborn Errors of Pyrimidine (B1678525) Metabolism Involving Dihydrouracil
Inborn errors of pyrimidine metabolism are a group of rare genetic disorders that disrupt the normal breakdown of pyrimidine bases, including uracil (B121893). These enzymatic deficiencies lead to the accumulation of intermediate metabolites, such as this compound, which can result in a variety of clinical manifestations. Two key disorders in this pathway are dihydropyrimidinase deficiency and dihydropyrimidine (B8664642) dehydrogenase deficiency.
Dihydropyrimidinase Deficiency and this compound Accumulation
Dihydropyrimidinase deficiency is an autosomal recessive disorder caused by mutations in the DPYS gene. metabolicsupportuk.orgmhmedical.com This gene provides the instructions for making the enzyme dihydropyrimidinase, which is the second enzyme in the three-step catabolic pathway of uracil and thymine (B56734). preventiongenetics.com Its function is to catalyze the hydrolytic cleavage of this compound and dihydrothymine (B131461). preventiongenetics.com A deficiency in this enzyme leads to the accumulation of these dihydropyrimidines in the blood, cerebrospinal fluid, and urine. medlineplus.govmedlineplus.govoup.com The clinical presentation of dihydropyrimidinase deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological and gastrointestinal problems. metabolicsupportuk.orgnih.gov
A prominent feature of dihydropyrimidinase deficiency is the wide spectrum of neurological symptoms that can occur. nih.gov The accumulation of this compound and dihydrothymine is thought to contribute to these neurological issues, although the precise mechanisms are not fully understood. medlineplus.gov It is also suggested that a reduced production of beta-alanine (B559535) and beta-aminoisobutyric acid, which are further down the metabolic pathway and thought to have neuroprotective roles, may contribute to the neurological problems. medlineplus.gov
Common neurological findings include:
Intellectual disability metabolicsupportuk.orgmedlineplus.gov
Seizures metabolicsupportuk.orgmedlineplus.gov
Weak muscle tone (hypotonia) metabolicsupportuk.orgmedlineplus.gov
An abnormally small head size (microcephaly) metabolicsupportuk.orgmedlineplus.gov
Autistic behaviors affecting communication and social interaction metabolicsupportuk.orgmedlineplus.gov
Developmental delay preventiongenetics.com
Movement disorders such as chorea, ataxia, and dyskinesia nih.gov
Spastic quadriplegia nih.gov
The severity of these manifestations can vary significantly among affected individuals. nih.gov
In addition to neurological symptoms, dihydropyrimidinase deficiency can also present with a range of gastrointestinal issues. medlineplus.gov These problems can contribute to poor growth and development in affected individuals.
Common gastrointestinal findings include:
Gastroesophageal reflux, where stomach acid flows back into the esophagus metabolicsupportuk.orgmedlineplus.gov
Recurrent episodes of vomiting (cyclic vomiting) metabolicsupportuk.orgmedlineplus.gov
Deterioration of the intestinal lining (villous atrophy), which can impair nutrient absorption metabolicsupportuk.orgmedlineplus.gov
Difficulty absorbing nutrients from food (malabsorption) metabolicsupportuk.orgmedlineplus.gov
Failure to thrive, characterized by an inability to grow and gain weight at the expected rate metabolicsupportuk.orgmedlineplus.gov
Feeding difficulties nih.gov
Neurological Manifestations
Dihydropyrimidine Dehydrogenase Deficiency and its Implications
Dihydropyrimidine dehydrogenase (DPD) deficiency is another inborn error of pyrimidine metabolism that impacts this compound levels. DPD is the initial and rate-limiting enzyme in the breakdown of uracil and thymine, converting them into this compound and dihydrothymine, respectively. mhmedical.com A deficiency in DPD, caused by mutations in the DPYD gene, leads to an accumulation of uracil and thymine in the body. mhmedical.comontosight.ai This results in decreased production of this compound.
While some individuals with DPD deficiency may experience neurological issues similar to those with dihydropyrimidinase deficiency, such as developmental delay and seizures, a major implication of this disorder is the risk of severe toxicity from fluoropyrimidine chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). medlineplus.govmhmedical.com Since DPD is the primary enzyme responsible for breaking down these drugs, a deficiency can lead to a toxic buildup in the body. medlineplus.gov
This compound as a Biomarker for Enzyme Activity
The levels of this compound in biological fluids can serve as a valuable biomarker for assessing the activity of enzymes in the pyrimidine catabolic pathway, particularly dihydropyrimidine dehydrogenase (DPD).
The ratio of this compound to uracil (DHU/U) is considered a functional indicator of DPD activity. universiteitleiden.nl In a state of DPD deficiency, the conversion of uracil to this compound is impaired, leading to elevated uracil levels and consequently a low DHU/U ratio. universiteitleiden.nlhkcpath.org This makes the measurement of this compound and its ratio to uracil a useful tool for identifying individuals with DPD deficiency before the administration of fluoropyrimidine chemotherapy, potentially preventing severe toxic reactions. oxjournal.org
Studies have shown a significant correlation between the plasma DHU/Ura ratio and liver DPD levels, suggesting that this ratio can be a reliable biomarker for DPD activity. nih.govnih.gov
This compound to Creatinine (B1669602) Ratio in Urine
The ratio of this compound to creatinine in urine is another biomarker utilized to evaluate DPD enzyme activity. ontosight.ai Creatinine is a waste product produced by muscles at a relatively constant rate, and its concentration in urine is often used to normalize the levels of other substances, accounting for variations in urine dilution. nih.gov
By measuring the this compound to creatinine ratio, clinicians can get a standardized assessment of this compound excretion, which reflects DPD activity. ontosight.ai This can aid in the diagnosis of inborn errors of pyrimidine metabolism and in personalizing treatment plans for patients who may be at risk for adverse drug reactions related to DPD deficiency. ontosight.ai
Below is a table summarizing the urinary concentrations of this compound and other pyrimidines from a study screening for pyrimidine metabolism disorders.
| Compound | Mean Concentration (μmol/mmol creatinine) | Standard Deviation |
| Orotic acid | 2.5 | 2.0 |
| Pseudouridine | 101.6 | 24.7 |
| Uracil | 16.1 | 9.9 |
| This compound | 5.9 | 3.2 |
| Data from a study of 1000 urine samples. tohoku.ac.jp |
This table illustrates the typical baseline levels against which abnormal concentrations due to metabolic disorders can be compared.
Plasma and Urinary this compound and Uracil Ratios
The ratio of this compound (UH2) to uracil (U) in plasma and urine serves as a crucial biomarker for assessing the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of uracil and the chemotherapy drug 5-fluorouracil (5-FU). clinlabint.comiiarjournals.orguniversiteitleiden.nl Dysregulation in this metabolic pathway, often due to DPD deficiency, can lead to significant pathological consequences.
Detailed Research Findings
The UH2/U ratio is considered a reliable and convenient indirect biomarker for liver DPD activity. jst.go.jp This is because DPD is essential for the conversion of endogenous uracil to this compound. clinlabint.com Consequently, the concentration of uracil or the UH2/U ratio reflects the level of DPD activity. clinlabint.com A low UH2/U ratio is indicative of DPD deficiency. universiteitleiden.nl
Several studies have highlighted the clinical utility of the plasma UH2/U ratio. It has been shown to be highly correlated with the plasma half-life of 5-FU and is significantly associated with toxic side effects of the drug. nih.gov This makes the ratio a potential tool for predicting 5-FU toxicity and for determining optimal, individualized dosages. jst.go.jpnih.gov For instance, in patients with advanced colorectal cancer, the plasma UH2/U ratio was a potential interest for predicting 5-FU toxicity. avma.org
Phenotyping for DPD functional assessment can be performed by measuring uracil concentrations in plasma or urine, or by quantifying the this compound/uracil ratio in plasma. eviq.org.au In France, health authorities recommend determining the uracil concentration to guide fluoropyrimidine dosing. clinlabint.com A plasma uracil level greater than 16 ng/mL is defined as reduced DPD activity, and a level above 150 ng/mL is considered a complete deficiency. eviq.org.auamegroups.orgmdpi.com
Urinary analysis of the UH2/U ratio also shows promise. Studies have indicated that the urinary UH2/U ratio can predict plasma 5-FU concentration levels and, consequently, DPD deficiencies. iiarjournals.orgnih.gov A significant negative correlation has been observed between the urinary UH2/U ratio after administration of 5-FU analogs and plasma 5-FU concentration levels. iiarjournals.org This non-invasive method is safe and easy to perform. iiarjournals.org
It is important to note that factors such as the circadian rhythm can influence the UH2/U ratio in biological fluids. jst.go.jpavma.org Additionally, sample handling is critical, as uracil levels can increase in plasma after venipuncture if not processed promptly. universiteitleiden.nltue.nl
Table 1: Research Findings on Plasma and Urinary this compound/Uracil Ratios
| Parameter | Biological Fluid | Key Finding | Clinical Implication | Reference |
|---|---|---|---|---|
| UH2/U Ratio | Plasma | Correlates with liver DPD activity and 5-FU pharmacokinetic parameters. | Can be used to assess DPD activity and predict 5-FU treatment efficacy. | jst.go.jp |
| UH2/U Ratio | Plasma | Significantly associated with 5-FU-related toxicity. | Useful for screening for DPD deficiency prior to 5-FU administration. | nih.gov |
| Uracil Concentration | Plasma | >16 ng/mL indicates partial DPD deficiency; >150 ng/mL indicates complete deficiency. | Guides dose adjustments for fluoropyrimidine drugs to mitigate toxicity. | eviq.org.auamegroups.orgmdpi.com |
| UH2/U Ratio | Urine | Negatively correlates with plasma 5-FU concentration. | A non-invasive method to predict DPD deficiency and plasma 5-FU levels. | iiarjournals.orgnih.gov |
| UH2/U Ratio | Plasma, Urine | Reflects the circadian variation of DPD activity. | Timing of sample collection may be important for accurate assessment. | jst.go.jpavma.org |
Salivary this compound Levels and Monitoring
Salivary analysis of this compound (DHU) is emerging as a non-invasive and convenient method for monitoring pyrimidine metabolism and identifying individuals at risk for toxicity from fluoropyrimidine-based chemotherapies. amegroups.orgnih.gov This approach offers a patient-friendly alternative to blood and urine collection.
Detailed Research Findings
Salivary metabolomics is gaining attention due to the ease and minimally invasive nature of saliva sampling. nih.govresearchgate.net DHU is a metabolite present in saliva, and its quantification can aid in identifying patients with an increased risk of fluoropyrimidine-induced toxicity and inborn errors of pyrimidine metabolism. nih.govresearchgate.net
Studies have demonstrated that the ratio of this compound to uracil (UH2/U) in saliva correlates with systemic exposure to 5-FU and the grade of adverse events. researchgate.netnih.gov In one study of patients with gastrointestinal malignancies, the salivary UH2/U ratio showed a higher correlation with toxicity grade compared to the plasma ratio. nih.gov The median salivary ratio was significantly lower in patients who experienced severe toxicity. nih.gov A cut-off value for the salivary ratio was established that could identify patients with severe toxicity with high sensitivity and specificity. nih.gov
Furthermore, research has validated the use of dried saliva spots (DSS) as a stable and alternative sampling strategy for assessing DPD activity. researchgate.net The concentrations of uracil, this compound, and their ratio were highly correlated between fresh saliva and DSS samples. researchgate.net This finding enhances the practicality of salivary monitoring, especially in settings where immediate sample processing is not feasible.
The concentration of DHU in the saliva of healthy individuals is generally low, often in the micromolar range or below. nih.govresearchgate.net An increase in salivary DHU levels can be indicative of metabolic dysfunctions, such as DPD deficiency, and can be monitored using common laboratory techniques like high-performance liquid chromatography (HPLC). nih.govmdpi.com
Table 2: Research Findings on Salivary this compound
| Parameter | Key Finding | Clinical Implication | Reference |
|---|---|---|---|
| Salivary UH2/U Ratio | Higher correlation with toxicity grade compared to plasma ratio. | A promising functional test to identify patients at risk of severe fluoropyrimidine toxicity. | nih.gov |
| Salivary UH2/U Ratio | Moderately correlated with 5-FU systemic exposure and adverse event grade. | Can partially predict drug exposure and toxicity. | researchgate.net |
| Dried Saliva Spots (DSS) | High correlation of U, UH2, and UH2/U ratio with fresh saliva. | A practical and stable alternative sampling method for DPD activity assessment. | researchgate.net |
| Salivary DHU Concentration | Generally low in healthy individuals (µmol L⁻¹ range or below). | Elevated levels can indicate metabolic dysfunction and warrant further investigation. | nih.govresearchgate.net |
| Salivary Monitoring | Non-invasive and convenient sample collection. | Improves patient comfort and facilitates population screening for DPD deficiency. | amegroups.orgnih.gov |
Pharmacogenomics and Dihydrouracil
Genetic Polymorphisms in DPYD (Dihydropyrimidine Dehydrogenase Gene)
The DPYD gene encodes the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme in the catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). nih.govpharmgkb.orgnih.gov Genetic variations, or polymorphisms, within the DPYD gene can lead to reduced or absent DPD enzyme activity, which has significant implications for patients undergoing fluoropyrimidine-based chemotherapy. researchgate.netnih.gov The DPYD gene is highly polymorphic, with over 160 single nucleotide polymorphisms (SNPs) reported. nih.govamegroups.org
Genetic polymorphisms in the DPYD gene are the primary determinants of DPD enzyme activity. nih.govecancer.org Variants in this gene can alter the amino acid sequence of the DPD enzyme, leading to changes in its function and stability. frontiersin.org This can result in decreased or complete loss of DPD activity, which in turn impairs the breakdown of fluoropyrimidines. researchgate.netnih.gov
When DPD activity is compromised, a larger proportion of the administered fluoropyrimidine drug is converted into its active, cytotoxic metabolites instead of being inactivated. This leads to an accumulation of the drug in the body, significantly increasing the risk of severe, and sometimes life-threatening, drug-related toxicities. nih.govnih.govecancer.org These toxicities can manifest as severe diarrhea, mucositis, neutropenia, and hand-foot syndrome. nih.govhee.nhs.uk
Several key DPYD variants have been identified as having a significant clinical impact. For instance, the DPYD2A (c.1905+1G>A, rs3918290) variant disrupts a splice recognition site, leading to the production of an inactive DPD protein. amegroups.org Other variants, such as DPYD13 (c.1679T>G, rs55886062) and c.2846A>T (rs67376798), result in amino acid substitutions that diminish the enzyme's activity. amegroups.org Individuals carrying these variants are classified as intermediate or poor metabolizers and have a reduced capacity to clear fluoropyrimidines. researchgate.neteviq.org.au
To quantify the predicted DPD enzyme function based on an individual's DPYD genotype, a "gene activity score" (AS) is often used. This score ranges from 0 (no DPD activity) to 2 (normal DPD activity). nih.goveviq.org.auresearchgate.net This scoring system helps to guide initial dosing strategies for fluoropyrimidine drugs. eviq.org.au
| DPYD Variant | Effect on DPD Protein | Impact on DPD Activity | Consequence for Fluoropyrimidine Metabolism |
|---|---|---|---|
| DPYD2A (c.1905+1G>A) | Leads to a 165 base pair deletion and expression of an inactive protein. amegroups.org | Significantly reduced or absent. | Impaired clearance, increased risk of severe toxicity. nih.gov |
| DPYD13 (c.1679T>G) | Amino acid change (I560S) decreasing enzyme activity. amegroups.orgfrontiersin.org | Reduced. | Decreased metabolism, higher drug exposure. nih.gov |
| c.2846A>T | Amino acid change (D949V) decreasing enzyme activity. amegroups.orgfrontiersin.org | Reduced. | Impaired breakdown, increased toxicity risk. mdpi.com |
| Haplotype B3 (c.1236G>A) | Linked to a deep intronic variant (c.1129-5923C>G) that causes a splicing defect. researchgate.netsmw.ch | Reduced. | Decreased metabolism and higher risk of adverse effects. smw.ch |
The frequency of DPYD gene variants exhibits significant variation across different ethnic and population groups. ecancer.orgtandfonline.com The four most well-studied variants, often included in clinical genotyping panels (DPYD2A, DPYD13, c.2846A>T, and HapB3), are most prevalent in Caucasian populations. tandfonline.com In these populations, approximately 3-8% of individuals have a partial DPD deficiency, and about 0.2% have a complete deficiency. eviq.org.aumsac.gov.au
In contrast, these specific variants are rare or absent in many Asian and African populations. frontiersin.orgmdpi.com For example, studies in Japanese populations have identified other rare DPYD variants that lead to reduced enzyme activity, such as C29R, R353C, and G926V. frontiersin.org Research on African populations has highlighted the significance of other variants, like rs115232898-C, which appears to be specific to this ancestry group. frontiersin.org The c.557A>G variant has also been identified as a risk allele for 5-FU toxicity in individuals of African ancestry. mdpi.com
A study of the Dominican population, which has a mixed ancestry, found a 2.6% frequency of the c.557A>G variant, and this frequency was positively correlated with African ancestry. mdpi.com In Ecuadorian populations, the frequency of DPYD variants also correlates with ancestral genetic components, with variants common in European populations being less frequent. nih.govnih.gov These findings underscore the importance of considering population-specific variants when implementing pharmacogenomic testing for fluoropyrimidine therapy to ensure equitable and effective care for all patients. frontiersin.orgfrontiersin.org
| DPYD Variant | Caucasian Population Frequency | African Population Frequency | Asian Population Frequency | Latin American Population Frequency |
|---|---|---|---|---|
| DPYD2A (c.1905+1G>A) | ~0.79% frontiersin.org | Rare, observed at 0.93% in Yoruba in Ibadan, Nigeria (YRI). frontiersin.org | Rare or absent. frontiersin.org | Observed at 0.08%. frontiersin.org |
| DPYD13 (c.1679T>G) | ~0.1% encyclopedia.pub | Rare or absent. | Rare or absent. frontiersin.org | Not commonly reported. |
| c.2846A>T | ~1.4% encyclopedia.pub | Absent. mdpi.com | Absent. mdpi.com | 0.3% in Dominicans. mdpi.com |
| Haplotype B3 (c.1236G>A) | ~4% encyclopedia.pub | Absent. mdpi.com | Absent. mdpi.com | Absent in Dominicans, Mexicans, and Peruvians. mdpi.com |
| c.557A>G (rs115232898) | Not typically found. | 3-5% in African Americans. mdpi.com | Not typically found. | 2.6% in Dominicans. mdpi.com |
A substantial body of evidence demonstrates a strong correlation between an individual's DPYD genotype and their clinical outcomes when treated with fluoropyrimidines. hee.nhs.uk Patients carrying DPYD variants that lead to decreased DPD activity are at a significantly higher risk of developing severe, early-onset, and potentially fatal toxicities. nih.govnih.govsmw.ch
Pre-emptive genotyping for clinically relevant DPYD variants has been shown to be an effective strategy for mitigating these risks. frontiersin.orgascopubs.org By identifying at-risk individuals before treatment initiation, clinicians can make informed decisions, such as reducing the initial dose of the fluoropyrimidine. hee.nhs.uksmw.ch Studies have shown that genotype-guided dosing significantly reduces the incidence of severe toxicity. smw.chnih.gov For example, one study found that none of the actionable DPYD carriers in the intervention arm (who received dose adjustments) developed clinically relevant toxic effects, compared to 35.7% in the control arm. nih.gov
Carriers of DPYD variants who receive standard doses have been found to have higher rates of hospitalization compared to those with normal DPD activity. ascopubs.org Conversely, implementing pre-treatment genotyping and subsequent dose adjustments can lead to lower hospitalization rates. ascopubs.orgnih.gov While genotyping for the four main variants can predict 20-30% of early-onset life-threatening toxicities, it does not identify all at-risk patients, suggesting that other genetic and non-genetic factors also play a role. hee.nhs.ukmsac.gov.au
Ethnic and Population-Specific Variant Frequencies
Genetic Polymorphisms in DPYS (Dihydropyrimidinase Gene)
The DPYS gene codes for the enzyme dihydropyrimidinase (DHP), which is the second enzyme in the catabolic pathway of pyrimidines and fluoropyrimidines. preventiongenetics.commq.edu.au DHP catalyzes the breakdown of dihydrouracil and dihydro-5-fluorouracil. mq.edu.au Genetic polymorphisms in the DPYS gene can lead to DHP deficiency, which also has implications for fluoropyrimidine toxicity. preventiongenetics.complos.org
Mutations in the DPYS gene can result in a DHP enzyme with little to no activity. plos.orgnih.gov This impaired function disrupts the pyrimidine (B1678525) breakdown pathway, leading to the accumulation of this compound and dihydrothymine (B131461) in the body, which are then excreted in the urine. preventiongenetics.com In the context of fluoropyrimidine treatment, deficient DHP activity causes the accumulation of the intermediate metabolite dihydrofluorouracil. pharmgkb.org
In vitro studies of various DPYS allelic variants have shown that many result in significantly decreased intrinsic clearance of this compound and dihydro-5-fluorouracil. mq.edu.au Some variants lead to the production of unstable DHP proteins that are degraded by the proteasome. mq.edu.au The ability of the DHP enzyme to form large oligomeric structures appears to be crucial for its enzymatic activity, and many inactive variants show a reduced ability to form these complexes. mq.edu.au
Individuals with DHP deficiency, even those who are otherwise asymptomatic, are at an increased risk of severe and potentially life-threatening toxic reactions to fluoropyrimidine drugs. preventiongenetics.commedlineplus.gov This is because the buildup of fluoropyrimidine metabolites, such as dihydrofluorouracil, contributes to drug-related toxicities. pharmgkb.orgpreventiongenetics.com
Several case reports and studies have linked specific DPYS polymorphisms to severe fluoropyrimidine-induced toxicity. preventiongenetics.complos.orgnih.gov For instance, a Japanese patient with compound heterozygous polymorphisms in DPYS (c.1001A>G and c.1393C>T) experienced severe toxicity after treatment with capecitabine. plos.orgnih.gov Similarly, a Dutch patient with a rare DPYS variant (c.833G>A) also suffered from severe 5-FU toxicity. pharmgkb.org While some studies have replicated associations between common DPYS variants and 5-FU toxicity, others have not found a significant contribution in their cohorts, indicating that the clinical impact may vary and requires further research. tandfonline.comnih.gov Nevertheless, the detection of deleterious DPYS genetic polymorphisms may serve as a useful tool for predicting severe adverse effects of fluoropyrimidine-based treatments. mq.edu.au
Impact on DHP Activity and Metabolite Accumulation
This compound as a Phenotypic Marker in Pharmacogenomic Studies
This compound has emerged as a significant phenotypic marker in pharmacogenomic studies, particularly in the context of dihydropyrimidine dehydrogenase (DPD) activity. nih.govcaymanchem.com DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). mdpi.comnih.gov A deficiency in DPD can lead to a buildup of 5-FU and its toxic metabolites, resulting in severe and sometimes life-threatening adverse effects. mdpi.comgeneri-biotech.com
The measurement of endogenous levels of uracil (B121893) and its metabolite, this compound, in plasma or urine provides a direct assessment of DPD's metabolic capacity. nih.govnih.gov The ratio of this compound to uracil (UH2/Ura) is considered a reliable biomarker for DPD activity. nih.govjst.go.jpoxjournal.org A low UH2/Ura ratio suggests reduced DPD function, indicating that an individual may be at a higher risk for toxicity from fluoropyrimidine-based therapies. nih.gov
Several studies have validated the use of the UH2/Ura ratio as a surrogate marker for hepatic DPD activity, which is the primary site of 5-FU metabolism. nih.govjst.go.jp Research in rat models has demonstrated a significant linear correlation between plasma and urine UH2/Ura ratios and DPD levels in the liver. nih.gov These findings suggest that pre-therapeutic measurement of this ratio could be a valuable tool for identifying patients with DPD deficiency. nih.govjst.go.jp
The clinical utility of this compound as a phenotypic marker is further supported by its association with treatment outcomes. Studies have shown a correlation between pre-treatment plasma UH2/Ura ratios and the pharmacokinetic parameters of 5-FU, as well as treatment efficacy and tumor growth. jst.go.jpscilit.com This indicates that the UH2/Ura ratio can serve as an indirect biomarker to not only assess DPD activity but also to predict a patient's response to 5-FU therapy. jst.go.jp
Key Research Findings on this compound as a Phenotypic Marker:
| Study Focus | Key Finding | Implication | Reference(s) |
| Correlation with Liver DPD Levels | Significant linear correlations were found between plasma and urine UH2/Ura ratios and liver DPD levels in rats. | The UH2/Ura ratio is a potential biomarker for hepatic DPD activity. | nih.gov |
| Prediction of 5-FU Pharmacokinetics | Pre-treatment plasma UH2/Ura ratio was significantly correlated with 5-FU clearance and area under the curve (AUC). | The UH2/Ura ratio can help predict how a patient will metabolize 5-FU. | jst.go.jpscilit.com |
| Association with Treatment Efficacy | A linear relationship was observed between pre-therapeutic plasma UH2/Ura and tumor volume after 5-FU treatment in a rat model of colorectal cancer. | The UH2/Ura ratio may be a predictive biomarker for 5-FU treatment efficacy. | jst.go.jp |
| Influence of Circadian Rhythm and Food | Both uracil and this compound levels exhibit a circadian rhythm and are affected by food intake, with levels being higher in a fasting state. | For accurate and consistent measurements, blood samples should be collected under standardized conditions (e.g., in the morning after an overnight fast). | nih.govnih.govuu.nl |
Combining Genotyping with Phenotypic Testing
While genotyping for variants in the DPYD gene, which encodes for DPD, is a crucial first step in identifying patients at risk for fluoropyrimidine toxicity, it has its limitations. oxjournal.orggavinpublishers.com Genotyping typically only screens for a panel of known DPYD variants, meaning that rare or novel variants that could impact enzyme function may be missed. oxjournal.orgmdpi.com This is where phenotypic testing, such as measuring this compound and uracil levels, becomes a valuable complementary approach. oxjournal.orgmdpi.com
The combination of genotyping and phenotyping offers a more comprehensive and accurate assessment of DPD function. oxjournal.orgmdpi.com This dual approach can help to:
Improve the accuracy of identifying at-risk patients: Phenotypic testing can identify individuals with reduced DPD activity that is not caused by the commonly tested DPYD variants. mdpi.com
Clarify the functional impact of rare or novel variants: When a rare or uncharacterized DPYD variant is identified through genotyping, phenotypic testing can help determine its actual effect on enzyme activity. mdpi.com
Provide a more complete picture of DPD status: Some studies have shown a weak concordance between DPD genotype and phenotype, highlighting the importance of using both methods for a comprehensive evaluation. nih.govresearchgate.nettandfonline.com
However, the optimal strategy for combining these two methods is still under investigation. Some studies suggest that an extended DPYD genotyping panel may be more effective than combining a limited genotype panel with phenotyping. researchgate.netplos.orgnih.gov For instance, one study found that expanding the number of deleterious DPYD variants tested improved the prediction of severe toxicity more than combining a smaller set of variants with uracil level measurements. researchgate.netplos.orgnih.gov
Conversely, other research highlights the discordance between genotype and phenotype, suggesting that phenotyping provides essential physiological information that genotyping alone cannot capture. gavinpublishers.commedicaljournalssweden.se A retrospective study found a weak concordance between DPD genotype and phenotype, with a Cohen's kappa of 0.14, indicating that the two tests provide different, and potentially complementary, information. nih.govresearchgate.net
Research on Combined Genotyping and Phenotyping:
| Study Design | Key Findings | Conclusion | Reference(s) |
| Prospective Observational Study | An extended DPYD genotyping panel (7 variants) showed better performance in predicting severe toxicity compared to combining a standard genotype panel (3 variants) with phenotyping (uracil >16 ng/ml). | Exploring an extended set of deleterious DPYD variants may be a more effective strategy. | researchgate.netplos.orgnih.gov |
| Retrospective Study | A weak concordance was observed between DPD genotype and phenotype (Cohen's kappa = 0.14). The study was unable to demonstrate an added value of complete DPYD genotyping to prevent toxicity due to insufficient numbers. | The optimal strategy for DPD screening requires further clinical evaluation. | nih.govresearchgate.net |
| Population-based Study | A poor correlation was found between the four most common DPYD variants and plasma uracil concentrations. | Phenotyping may serve as a reference marker for DPD activity, but this requires further substantiation. | tandfonline.commedicaljournalssweden.se |
| Review and Case Report | Both genotyping and phenotyping have limitations, and using them in combination is likely to yield more accurate results than using either method alone. | A combined approach is recommended for a more comprehensive assessment of DPD function. | oxjournal.org |
Advanced Research Methodologies for Dihydrouracil Analysis
Chromatographic and Spectrometric Techniques for Dihydrouracil Quantification
Chromatographic and spectrometric methods are the cornerstone of this compound quantification, offering high precision and accuracy. These techniques are essential for clinical and research applications, enabling the measurement of this compound levels in complex biological samples such as plasma and saliva. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. tum.denih.gov Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach. mdpi.com For instance, a simple and rapid RP-HPLC-UV method has been developed for the direct determination of this compound in saliva, utilizing a C18 column and UV detection at 220 nm. mdpi.com To enhance separation and peak purity, specialized columns like a Hypercarb column can be employed. nih.govwaters.com This method allows for the quantification of this compound in the micromolar range and can be completed in a short analysis time. mdpi.com
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. mdpi.com This technique is particularly valuable for measuring low endogenous concentrations of this compound in biological fluids. mdpi.comresearchgate.net LC-MS/MS methods have been developed and validated for the simultaneous quantification of uracil (B121893) and this compound in plasma and dried saliva spots. nih.govcapes.gov.br These assays often involve sample preparation steps like protein precipitation or solid-phase extraction to remove interfering substances. capes.gov.brwindows.net The use of stable isotope-labeled internal standards, such as uracil-13C,15N2 and this compound-13C,15N2, ensures high accuracy and precision. lcms.cz Ultra-performance liquid chromatography (UPLC), a high-resolution version of HPLC, coupled with MS/MS, further enhances the speed and sensitivity of the analysis. capes.gov.brresearchgate.net
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for compound-specific stable isotope analysis. fmach.itcurtin.edu.au In this method, compounds are separated by gas chromatography and then converted into simple gases (e.g., CO2, H2) before entering the mass spectrometer to measure isotopic ratios (e.g., 13C/12C). fmach.itresearchgate.net While direct application to this compound analysis is less common than LC-MS, GC-IRMS can be employed in metabolic studies involving stable isotope tracers to follow the metabolic fate of precursors into this compound. researchgate.net The technique requires that the analyte be volatile or made volatile through derivatization. fmach.it High-temperature conversion of the organic compound into gas is a key step for analysis. nih.gov
The reliability of this compound quantification methods is ensured through rigorous validation. researchgate.net Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (intra- and inter-assay). mdpi.comresearchgate.net For example, an improved HPLC method for plasma this compound and uracil demonstrated a limit of quantification of 0.625 ng/mL for this compound, with within-day and between-day precisions ranging from 0.7-5.6% and 1.3-7.1%, respectively, and an accuracy of 0.1-6.1%. nih.govresearchgate.net Similarly, UPLC-MS/MS methods have been validated with excellent linearity (r² > 0.9999) and precision. researchgate.net The stability of this compound in biological samples under different storage conditions is also a critical aspect of assay performance to ensure reliable results. researchgate.net
| Method | Matrix | Linearity Range | LOQ | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
|---|---|---|---|---|---|---|---|
| RP-HPLC-UV | Saliva | 1–2500 μmol L−1 | 10 μmol L−1 | 2.3 - 6.1 | Not Reported | Not Reported | mdpi.com |
| HPLC | Plasma | Not Reported | 0.625 ng/mL | 0.7 - 5.6 | 1.3 - 7.1 | 0.1 - 6.1 | nih.govresearchgate.net |
| UPLC-MS/MS | Plasma | 10 - 1000 ng/mL | Not Reported | ≤7.2 | ≤7.2 | ±2.9 | capes.gov.br |
| LC-MS/MS | Dried Saliva Spots | 10 - 1000 ng/mL | Not Reported | 5.7 - 13 | Not Reported | 89 - 112 | nih.gov |
| UPLC-MS/MS | Plasma | 0.625–160.0 ng/mL | Not Reported | ≤ 7.3 | ≤ 8.6 | ≤ 17 | researchgate.net |
Gas Chromatography-Isotope Ratio Mass Spectrometry
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing is a powerful technique to investigate metabolic pathways and dynamics within a biological system. mdpi.commdpi.com This methodology involves introducing a substrate labeled with a stable isotope (e.g., 13C, 15N) and tracking the incorporation of the isotope into downstream metabolites. nih.govnih.gov This allows for the analysis of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov In the context of this compound, stable isotope tracing can be used to study the activity of the pyrimidine (B1678525) degradation pathway. mdpi.com
A notable application of stable isotope tracing in this compound-related research is the uracil breath test (UraBT). aacrjournals.orguniversiteitleiden.nl This non-invasive test is used to assess the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme that catalyzes the conversion of uracil to this compound. nih.gov The test involves the oral administration of 2-13C-labeled uracil. aacrjournals.org The 13C-label is subsequently released as 13CO2 through the pyrimidine catabolic pathway, and the amount of 13CO2 in exhaled breath is measured by isotope ratio mass spectrometry or infrared spectroscopy. aacrjournals.orguniversiteitleiden.nl Lower levels of exhaled 13CO2 are indicative of reduced DPD activity. universiteitleiden.nl The UraBT has shown good sensitivity and specificity in identifying individuals with DPD deficiency. universiteitleiden.nlaacrjournals.org Studies have demonstrated a significant correlation between the breath test results and DPD activity in peripheral blood mononuclear cells, as well as the plasma pharmacokinetics of 13C-dihydrouracil. universiteitleiden.nlaacrjournals.org
Cellular and Molecular Approaches in this compound Research
Cellular and molecular biology techniques are essential for elucidating the functional roles of this compound at the cellular level. ox.ac.uk These approaches allow researchers to investigate the impact of this compound on cellular processes, gene expression, and protein function.
Commonly used techniques include:
Cell Culture: In vitro cell culture systems provide a controlled environment to study the effects of varying this compound concentrations on cell viability, proliferation, and metabolism. saspublishers.com
Molecular Cloning and Gene Expression Analysis: Techniques such as Polymerase Chain Reaction (PCR), reverse transcription PCR (RT-PCR), and DNA sequencing are used to study the genes involved in this compound metabolism, such as the DPYD gene encoding DPD. researchgate.netdepauw.edunih.gov These methods can identify genetic variants that affect enzyme activity and, consequently, this compound levels.
Protein Analysis: Western blotting allows for the quantification of DPD protein expression levels in cells and tissues. depauw.edu This can be correlated with enzyme activity and this compound concentrations.
Enzyme Assays: Direct measurement of DPD enzyme activity in cell lysates or tissue homogenates provides a functional assessment of the pyrimidine degradation pathway. aacrjournals.org
These cellular and molecular approaches, in conjunction with advanced analytical techniques, provide a comprehensive framework for investigating the biology of this compound.
Transcriptomic and Metabolomic Studies
The integration of transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of all metabolites) offers a powerful approach to understanding the biological significance of compounds like this compound. nih.gov This combined "omics" strategy allows researchers to connect changes in gene expression with corresponding alterations in metabolite profiles, providing a more complete picture of cellular responses and disease mechanisms. nih.govfrontiersin.org
In the context of cancer research, for instance, studies have utilized this integrated approach to investigate the molecular differences between obese and non-obese breast cancer (BC) patients. nih.gov One such study performed a comprehensive analysis of both the transcriptome and the metabolome of BC tissue samples. The results revealed that the metabolite this compound was significantly upregulated in obese BC patients compared to their non-obese counterparts. nih.gov This finding, placed in the context of deregulated gene expression data, helps to identify unique metabolic pathways and molecular interactions associated with obesity in breast cancer, potentially shedding light on disease progression and identifying new therapeutic targets. nih.gov
These multi-omics studies have been widely applied to understand the molecular underpinnings of various diseases and biological processes. nih.govfrontiersin.org By correlating the expression levels of genes, such as those encoding metabolic enzymes, with the abundance of specific metabolites like this compound, researchers can uncover novel insights into complex biological systems. nih.gov
Table 1: Findings from Integrated Transcriptomic and Metabolomic Study in Breast Cancer
| Finding Category | Observation in Obese vs. Non-Obese Breast Cancer Patients | Reference |
| Metabolite Regulation | This compound was significantly upregulated. | nih.gov |
| Metabolite Regulation | L-leucine and carbamoyl (B1232498) phosphate (B84403) were significantly downregulated. | nih.gov |
| Metabolite Regulation | Ornithine and thymine (B56734) were significantly upregulated. | nih.gov |
| Overall Goal | To identify unique pathways and molecular mechanisms linking obesity and breast cancer. | nih.gov |
Site-Directed Mutagenesis in Enzyme Characterization
Site-directed mutagenesis is a fundamental molecular biology technique used to make specific and intentional changes to a DNA sequence. nih.govneb.com This method is invaluable for studying the structure and function of proteins, particularly for characterizing the active sites of enzymes involved in this compound metabolism. nih.govnih.gov By altering the amino acid sequence of an enzyme, researchers can investigate the role of individual residues in substrate binding, catalysis, and cofactor coordination. nih.gov
This technique has been instrumental in characterizing dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme that catalyzes the reduction of uracil to this compound. nih.gov In one study, site-directed mutagenesis was used to target five specific amino acid residues within the porcine DPD enzyme to probe their roles in the catalytic mechanism. nih.gov
Key findings from these mutagenesis studies revealed that:
Histidine 673 (H673): Deprotonation of this residue in the active site loop is essential for the loop's closure, a necessary step for catalysis. nih.gov
Serine 670 (S670): This residue is important for the recognition and binding of the substrate. nih.gov
Arginine 235 (R235): This residue is crucial for binding the Flavin-Adenine Dinucleotide (FAD) cofactor. nih.gov
Glutamine 156 (Q156): Mutating this residue to glutamate (B1630785) resulted in an enzyme that could not be reduced and showed no activity, highlighting its importance in the function of the first Iron-Sulfur (FeS) cluster. nih.gov
This approach allows for a detailed dissection of enzyme function, linking specific structural elements to their precise roles in the biochemical pathway that produces this compound. nih.gov
Table 2: Effects of Site-Directed Mutagenesis on Dihydropyrimidine Dehydrogenase (DPD) Function
| Target Residue | Role/Function Investigated | Impact of Mutation | Reference |
| H673 | Active site loop closure | Required for active site closure | nih.gov |
| S670 | Substrate recognition | Important for substrate binding | nih.gov |
| R235 | FAD cofactor binding | Crucial for FAD binding | nih.gov |
| Q156 | Redox cofactor coordination | Mutation to glutamate leads to loss of activity | nih.gov |
Protein Expression and Purification for Enzymatic Assays
To perform detailed kinetic and functional studies (enzymatic assays) on the enzymes that metabolize this compound, it is essential to obtain a large quantity of the pure, active protein. This is achieved through recombinant protein expression and purification. researchgate.netnih.gov This process typically involves introducing the gene for the target enzyme, such as DPD, into a host organism like Escherichia coli using a plasmid expression system (e.g., pET plasmid). researchgate.netnih.gov
The study of mammalian DPD has been challenging due to modest yields from both natural sources and heterologous expression systems. researchgate.netnih.gov Furthermore, issues such as the expression of truncated or non-active forms of the enzyme can complicate purification efforts. researchgate.netnih.gov
Researchers have developed improved methods to overcome these challenges. For the expression and purification of porcine DPD, a study detailed several key improvements that resulted in a roughly four-fold increase in the yield of the active enzyme. researchgate.netnih.gov These enhancements included:
Supplementation during Induction: The addition of ferrous ions and sulfate (B86663) to the culture medium during protein expression provided a small increase in the yield of active enzyme. nih.gov
Supplementation during Lysis: A substantial increase in activity was achieved by adding the cofactors FAD and FMN to the buffer during cell lysis. nih.gov This step also helped reduce the proportion of non-active, high-molecular-weight protein contaminants. nih.gov
Following expression, the enzyme is purified from the cell lysate using a series of chromatography techniques, such as DEAE-cellulose and 2',5'-ADP-Sepharose chromatography. researchgate.net The final purified protein can then be used in enzymatic assays to determine its activity and kinetic parameters. researchgate.net
Table 3: Summary of Improved Protein Purification Protocol for Porcine DPD
| Process Step | Method/Improvement | Purpose/Result | Reference |
| Expression System | E. coli BL21 (DE3) cells with pET plasmid | To produce recombinant porcine DPD. | nih.gov |
| Induction Phase | Addition of ferrous ions and sulfate | Small increase in purified active enzyme. | nih.gov |
| Cell Lysis Phase | Addition of cofactors FAD and FMN | Substantial increase in enzyme activity; reduction of contaminants. | nih.gov |
| Purification | Ammonium sulfate fractionation, DEAE-cellulose, 2',5'-ADP-Sepharose | To isolate the DPD enzyme from other cellular proteins. | researchgate.net |
| Outcome | ~4-fold improvement in the yield of active DPD. | To obtain sufficient pure protein for enzymatic assays. | nih.gov |
Future Directions and Translational Research
Novel Therapeutic Strategies Targeting Dihydrouracil Metabolism
The metabolic pathway of this compound is a critical area of research for developing new therapeutic strategies, particularly in oncology. The enzymes responsible for its formation and breakdown are key targets for modulating the effects of certain drugs.
The enzymes central to this compound metabolism, primarily dihydropyrimidine (B8664642) dehydrogenase (DPD) and β-ureidopropionase (β-UP), have become targets for therapeutic intervention. Inhibition or modulation of these enzymes can significantly alter the pharmacokinetics of pyrimidine-based drugs.
Dihydropyrimidine Dehydrogenase (DPD) Inhibitors: DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. nih.gov Approximately 80-90% of an administered 5-FU dose is broken down by DPD into inactive metabolites, including 5-fluoro-5,6-dihydrouracil (5-FUH2). patsnap.comcancernetwork.com Inhibiting DPD can therefore increase the bioavailability and efficacy of 5-FU. patsnap.comnih.gov This has led to the development of DPD-inhibiting fluoropyrimidine (DIF) drugs. cancernetwork.comnih.gov These agents are designed to interfere with the rapid catabolism of 5-FU, leading to sustained plasma concentrations of the active drug. cancernetwork.comcancernetwork.com
Several DPD inhibitors have been developed and investigated:
Eniluracil: A potent inhibitor of DPD that has been studied in combination with 5-FU to enhance its anticancer effects by prolonging its half-life. scbt.com
Gimeracil: This DPD inhibitor is a component of the oral anticancer drug S-1, where it helps to maintain higher plasma concentrations of 5-FU. scbt.com
Uracil (B121893): Used in combination with the 5-FU prodrug tegafur (B1684496) (in a 4:1 molar ratio) in the drug UFT. cancernetwork.comcancernetwork.com The excess uracil competes with 5-FU for the active site of DPD, thereby reducing 5-FU degradation. cancernetwork.com
Dipyridamole and Hydroxyurea: Studies have shown that these agents can inhibit DPD activity in cancer cell lines, potentiating the cytotoxic effects of 5-FU. nih.gov
| Enzyme Target | Inhibitor/Modulator | Mechanism/Rationale | Associated Therapeutic Agent |
| Dihydropyrimidine Dehydrogenase (DPD) | Gimeracil | A DPD inhibitor that enhances the plasma concentration of fluorouracil (5-FU). scbt.com | S-1 |
| Dihydropyrimidine Dehydrogenase (DPD) | Eniluracil | An inhibitor of DPD investigated to improve the bioavailability and prolong the half-life of 5-FU. nih.govscbt.com | 5-Fluorouracil (5-FU) |
| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Competes with 5-FU for DPD, reducing its degradation. cancernetwork.comcancernetwork.com | UFT (Tegafur/Uracil) |
| Dihydropyrimidine Dehydrogenase (DPD) | Dipyridamole | Demonstrated DPD-inhibitory effects in cancer cell lines, leading to potentiation of 5-FU cytotoxicity. nih.gov | 5-Fluorouracil (5-FU) |
| β-ureidopropionase (β-UP) | Propionate (B1217596) | Inhibits β-UP, potentially contributing to neurological complications in propionic acidemia. nih.gov | Not Applicable |
| β-ureidopropionase (β-UP) | L-2-aminobutyric acid | Found to be a strong inhibitor of β-UP activity in kinetic studies. diva-portal.org | Not Applicable |
β-ureidopropionase (β-UP) Inhibitors: β-UP catalyzes the final step in pyrimidine (B1678525) degradation. genecards.org Inhibition of this enzyme has been studied in the context of certain metabolic diseases. For instance, propionate has been shown to inhibit β-ureidopropionase, a finding that may help explain the neurological complications associated with propionic acidemia. nih.gov Other studies have identified various ligands, such as L-2-aminobutyric acid and isobutyric acid, that act as inhibitors of β-UP, providing tools to study its function and regulation. diva-portal.org
Personalized Medicine Approaches
The significant inter-individual variability in this compound metabolism forms a strong basis for personalized medicine, particularly in cancer therapy. mdpi.commdpi.com Tailoring treatments based on a patient's genetic and metabolic profile can enhance efficacy and reduce toxicity. mdpi.com
A key focus of personalized medicine in this area is the pharmacogenomics of the DPYD gene, which encodes the DPD enzyme. nih.govmdpi.com Genetic variations in DPYD can lead to DPD deficiency, a condition that significantly increases the risk of severe or fatal toxicity from standard doses of fluoropyrimidines. nih.govguidetopharmacology.org Pre-treatment screening for DPYD variants is now recommended by many clinical guidelines to identify at-risk patients and adjust dosing accordingly. mdpi.com
Phenotypic testing, which directly measures DPD enzyme activity, is another cornerstone of personalized approaches. The plasma ratio of this compound to uracil (DHU/U) serves as a surrogate marker for whole-body DPD activity. researchgate.nettandfonline.comtandfonline.com Measuring this ratio before therapy can help identify patients with impaired DPD function. tandfonline.comresearchgate.net Studies have shown that a low pre-treatment DHU/U ratio is associated with an increased risk of 5-FU-induced toxicity. researchgate.net Combining DPYD genotyping with DHU/U ratio phenotyping may offer a more comprehensive approach to personalizing fluoropyrimidine therapy. mdpi.comtandfonline.com
Research indicates that individuals with certain DPYD variants have a significantly lower DHU-to-uracil ratio compared to those with the wild-type gene. tandfonline.com However, some studies suggest that the baseline DHU/U ratio in healthy individuals may reflect a non-saturated state of the DPD enzyme and is not always predictive of decreased activity on its own. tandfonline.com The predictive power of the ratio appears to increase significantly at higher substrate concentrations, such as those occurring during 5-FU administration. tandfonline.com
Expanded Role of this compound in Disease Diagnostics and Prognostics
Beyond its role in guiding personalized therapy, this compound is being explored as a biomarker for disease diagnosis and prognosis. mdpi.com The measurement of this compound and the DHU/U ratio in biological fluids like plasma and saliva holds promise for various clinical applications. mdpi.comjst.go.jp
Cancer Diagnostics and Prognostics: In oncology, the DHU/U ratio is being investigated as a biomarker to predict not only drug toxicity but also treatment efficacy and tumor growth. jst.go.jp In a study on rats with colorectal cancer, the pre-therapeutic plasma DHU/U ratio showed a linear relationship with tumor volume after 5-FU treatment, suggesting it could be an indirect biomarker for predicting treatment efficacy. jst.go.jp
Metabolic Disorders: Elevated levels of this compound in urine are a key diagnostic marker for dihydropyrimidinase deficiency, an inborn error of metabolism that can lead to neurological and gastrointestinal issues. hmdb.ca Fast and accurate quantification of this compound in biological fluids is crucial for identifying these metabolic disorders. mdpi.com
| Biomarker Application | Finding/Correlation | Disease Context | Reference(s) |
| Toxicity Prediction | A low pre-therapeutic DHU/U plasma ratio is associated with increased risk of 5-FU-induced toxicity. | Colorectal Cancer | researchgate.net |
| Treatment Efficacy | Pre-therapeutic DHU/U ratio showed a linear correlation with tumor volume after 5-FU treatment in a rat model. | Colorectal Cancer | jst.go.jp |
| Prognosis | High DPD expression (implying higher this compound production) is linked to aggressive tumor features and poorer survival. | Hepatocellular Carcinoma | nih.gov |
| Metabolic Screening | Elevated this compound in urine is a primary indicator of dihydropyrimidinase deficiency. | Inborn Errors of Metabolism | mdpi.comhmdb.ca |
| Non-invasive Monitoring | This compound is a key metabolite in saliva, offering potential for easy, non-invasive screening of DPD activity. | General Health, Personalized Medicine | mdpi.com |
The development of rapid analytical methods, such as high-performance liquid chromatography (HPLC), allows for the quantification of this compound in saliva in under six minutes, opening the door for wide-scale, non-invasive screening to identify individuals with altered DPD activity. mdpi.com
Exploration of this compound in Oxidative Stress Response
The role of this compound in the cellular response to oxidative stress is an emerging area of investigation. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to damage of cellular components, including nucleic acids. reading.ac.ukmdpi.com The catabolism of pyrimidines, which involves this compound, may be linked to these processes.
Research in rice plants has suggested that this compound, along with other ureide compounds, might play a role in mitigating the oxidative stress caused by high salinity. frontiersin.org While not demonstrating statistically significant changes in the study, the possibility was raised that ureides like this compound could help protect plants by scavenging reactive oxygen species. frontiersin.org
In E. coli, cellular response to stress conditions like oxidative damage involves the activation of specific gene systems, such as the SUF machinery for iron-sulfur cluster assembly. researchgate.net While the direct involvement of this compound metabolism in this response is not fully elucidated, the broader context of metabolic adjustments during stress is well-established. researchgate.net Since this compound is an oxidation product of the nucleotide uracil, its levels could potentially serve as a stable marker for altered nucleotide metabolism under various disease states or stress conditions. mdpi.com
This compound Analogs and Synthetic Approaches for Research
The synthesis of this compound analogs is a significant area of research aimed at developing novel therapeutic agents and research tools. researchgate.netmdpi.com The this compound scaffold is considered a "privileged" structure in medicinal chemistry, and its derivatives are explored for a range of biological activities, including antiviral and anticancer properties. ontosight.aiacs.org
Numerous synthetic methods have been developed to create libraries of this compound derivatives. Traditional methods often required harsh conditions, such as high temperatures and strong acids. mdpi.comresearchgate.net More recent approaches focus on milder and more efficient reactions. For example, a modified Biginelli protocol provides a convenient route to this compound analogues. researchgate.net Another innovative method uses 3-chloroperbenzoic acid to cleave a carbon-sulfur bond in Biginelli hybrids, leading to the synthesis of novel dihydrouracils in moderate to high yields under mild, room-temperature conditions. researchgate.netmdpi.com Solid-phase synthesis has also been adapted to create this compound derivatives, offering advantages for generating diverse chemical libraries. researchgate.net
These synthetic analogs are valuable for several research applications:
Drug Discovery: this compound derivatives have shown potential as HIV-1 integrase inhibitors, anticancer agents against A431 cancer cell lines, and antibacterial compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies: Creating a variety of analogs allows researchers to understand how different chemical modifications affect the biological activity of the this compound scaffold.
Probing Biological Pathways: Synthetic analogs can be used as chemical probes to investigate the function and regulation of enzymes involved in pyrimidine metabolism.
| Synthetic Approach | Description | Advantages | Reference(s) |
| Modified Biginelli Protocol | A convenient, simplified procedure for synthesizing this compound analogues. | Overcomes limitations of previous multi-step syntheses. | researchgate.net |
| Cleavage of Biginelli Hybrids | Uses 3-chloroperbenzoic acid to cleave a C-S bond, yielding dihydrouracils. | Mild, room temperature conditions; no metals or strong bases/acids; good yields. | researchgate.netmdpi.com |
| Solid-Phase Synthesis | Adaption of solid-phase chemistry to produce this compound derivatives. | Generality and diversity for creating chemical libraries. | researchgate.net |
| Spiro-fused Synthesis | Annulation reaction of α-aminomethyl esters and an isocyanate to create dihydrouracils spiro-fused to pyrrolidines. | Creates druglike molecules with structural features common in CNS-active compounds. | mdpi.com |
| Diazo Chemistry | Development of diazo dihydrouracils as reagents for generating structurally diverse derivatives via X-H insertion and cycloaddition reactions. | High synthetic potential for creating a variety of 5-substituted and spiro-annulated dihydrouracils. | acs.org |
The development of new synthetic routes for this compound and its analogs continues to be a crucial area of research, driven by the biological importance of these molecules and their potential in creating new antiviral and anticancer drugs. researchgate.netmdpi.com
Q & A
Q. What is the role of dihydrouracil in pyrimidine metabolism, and how does its dysregulation contribute to metabolic disorders?
this compound (DHU) is a key intermediate in the catabolism of uracil, catalyzed by dihydropyrimidine dehydrogenase (DPD). It participates in the beta-alanine and pyrimidine metabolic pathways, with disruptions linked to disorders such as dihydropyrimidinase deficiency and ureidopropionase deficiency. These deficiencies result in elevated DHU levels, serving as biomarkers for diagnosing inborn errors of metabolism .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>90%). Isotope-labeled internal standards (e.g., ¹³C₄,¹⁵N₂-DHU) mitigate matrix effects .
Q. How does this compound serve as a biomarker in clinical research?
The DHU/uracil plasma ratio predicts toxicity in patients receiving 5-fluorouracil (5-FU) chemotherapy. A low ratio indicates DPD deficiency, correlating with severe adverse effects (e.g., neutropenia). Studies recommend pre-treatment screening using validated LC-MS/MS protocols .
Q. What are the dietary sources of this compound, and how do they influence its baseline levels in humans?
DHU is found in foods like wax gourd and boysenberry. Dietary intake can transiently elevate urinary DHU, necessitating controlled fasting periods in metabolic studies to avoid confounding biomarker interpretations .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux studies involving this compound?
Variability in DHU plasma levels (e.g., diurnal fluctuations) requires longitudinal sampling and normalization to uracil. Statistical models (mixed-effects regression) account for intra-subject variability, while isotopic tracing (²H-labeled uracil) clarifies kinetic discrepancies .
Q. What experimental models are optimal for studying dihydropyrimidinase deficiency?
Knockout murine models recapitulate human phenotypes (e.g., neurodevelopmental delays). In vitro assays using patient-derived fibroblasts or CRISPR-edited cell lines enable mechanistic studies of DHU accumulation and its neurotoxic effects .
Q. How does the this compound loop (DHU loop) in tRNA influence structural stability and function?
The DHU loop in tRNA facilitates codon-anticodon interactions. Nuclear magnetic resonance (NMR) and X-ray crystallography reveal conformational changes upon DHU modification, impacting translational fidelity. Mutagenesis studies targeting the loop identify residues critical for ribosome binding .
Q. What methodological challenges arise when optimizing UPLC-MS/MS for simultaneous DHU and uracil quantification?
Challenges include ion suppression in plasma matrices and DHU’s thermal instability. Solutions:
Q. How do bacterial and human this compound metabolic pathways differ, and what implications does this have for antibiotic development?
Bacteria like Bacillus subtilis metabolize DHU via this compound oxidase, producing hydrogen peroxide—a potential antimicrobial target. In contrast, humans rely on dihydropyrimidinase. Comparative genomics identifies species-specific enzymes for selective inhibition .
Q. What advanced statistical approaches are used to correlate DHU/uracil ratios with 5-FU pharmacokinetics?
Population pharmacokinetic (PopPK) modeling integrates DHU/uracil ratios, patient genotypes (e.g., DPYD variants), and covariates (e.g., liver function). Machine learning algorithms (random forests) improve toxicity prediction by identifying non-linear interactions between biomarkers and clinical outcomes .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
